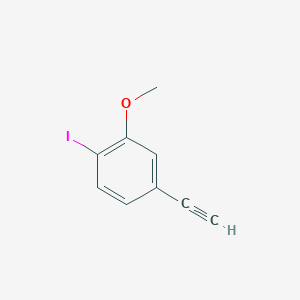

4-Ethynyl-1-iodo-2-methoxy-benzene

Description

4-Ethynyl-1-iodo-2-methoxy-benzene is an aromatic compound featuring a benzene ring substituted with an ethynyl (-C≡CH), iodine, and methoxy (-OCH₃) group at positions 4, 1, and 2, respectively. The methoxy group, an electron-donating substituent, influences the electronic properties of the aromatic ring, directing electrophilic substitutions to specific positions.

Properties

IUPAC Name |

4-ethynyl-1-iodo-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c1-3-7-4-5-8(10)9(6-7)11-2/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANLPOFSBHLLNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C#C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601301005 | |

| Record name | 4-Ethynyl-1-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231192-35-0 | |

| Record name | 4-Ethynyl-1-iodo-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231192-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethynyl-1-iodo-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601301005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-iodo-2-methoxy-benzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, starting with 2-methoxy-iodobenzene, a Sonogashira coupling reaction can be employed to introduce the ethynyl group at the 4-position .

Industrial Production Methods

While specific industrial production methods for 4-Ethynyl-1-iodo-2-methoxy-benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-iodo-2-methoxy-benzene can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The ethynyl group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: The ethynyl group can participate in coupling reactions such as Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the ethynyl group.

Reduction: Hydrogen gas in the presence of a palladium catalyst can reduce the ethynyl group to an ethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azido-1-ethynyl-2-methoxy-benzene, while oxidation with potassium permanganate could yield 4-ethynyl-1-iodo-2-methoxy-benzoic acid.

Scientific Research Applications

4-Ethynyl-1-iodo-2-methoxy-benzene has several applications in scientific research:

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a building block for drug development.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-iodo-2-methoxy-benzene depends on the specific application and the molecular targets involved. In general, the compound can interact with various biological molecules through its functional groups. For example, the ethynyl group can form covalent bonds with nucleophiles, while the methoxy group can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural similarities and differences between 4-Ethynyl-1-iodo-2-methoxy-benzene and related compounds:

Key Observations :

- Ethynyl vs. Methyl/Methylethenyl : The ethynyl group in the target compound enhances rigidity and reactivity compared to methyl or methylethenyl groups, which are less electron-withdrawing .

- Iodo vs. Bromo : Iodine’s larger atomic size and weaker C-I bond (vs. C-Br) make it a better leaving group in substitution reactions .

- Biphenyl Systems: Compounds like 3-Iodo-4-methoxy-1,1'-biphenyl introduce steric hindrance and extended conjugation, altering electronic properties compared to monosubstituted analogs .

Iodine as a Leaving Group

In 4-Ethynyl-1-iodo-2-methoxy-benzene, the iodine atom can participate in Ullmann or nucleophilic aromatic substitution reactions. For example, 4-Benzyloxy-2-bromo-1-methoxybenzene () undergoes bromination via N-bromosuccinimide (NBS), suggesting that iodinated analogs may follow similar pathways but with faster kinetics due to iodine’s superior leaving group ability .

Ethynyl Group Reactivity

The ethynyl group enables cross-coupling reactions. For instance, 1-Ethynyl-4-((4-nitrophenyl)ethynyl)benzene () likely forms via Sonogashira coupling, a method applicable to the target compound. Ethynyl groups also increase susceptibility to polymerization under certain conditions, necessitating stabilizers during storage .

Methoxy Group Influence

The methoxy group’s electron-donating nature directs electrophilic substitutions to the ortho/para positions. In 1-Iodo-4-methoxy-2-nitrobenzene (), the nitro group (electron-withdrawing) dominates substitution patterns, whereas in the target compound, the ethynyl group’s electron-withdrawing nature may compete with the methoxy group’s effects .

Biological Activity

4-Ethynyl-1-iodo-2-methoxy-benzene, a compound with unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, mechanisms of action, and case studies that illustrate its therapeutic potential.

Chemical Structure and Properties

4-Ethynyl-1-iodo-2-methoxy-benzene is characterized by the presence of an ethynyl group, an iodine atom, and a methoxy substituent on a benzene ring. This unique combination contributes to its reactivity and biological properties. The compound can be synthesized through various methods, including halogenation and coupling reactions, which are essential for developing derivatives with enhanced biological activity.

Biological Activity Overview

The biological activity of 4-Ethynyl-1-iodo-2-methoxy-benzene has been investigated in several studies, focusing primarily on its anticancer , antimicrobial , and antiviral properties.

Anticancer Activity

Research has shown that 4-Ethynyl-1-iodo-2-methoxy-benzene exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study evaluated its antiproliferative activity against human cancer cell lines such as MDA-MB 231 (breast cancer) and HeLa (cervical cancer) using the MTT assay. The compound demonstrated an IC50 value indicating effective inhibition of cell growth in these lines, suggesting its potential as a chemotherapeutic agent .

Table 1: Cytotoxicity of 4-Ethynyl-1-iodo-2-methoxy-benzene against Cancer Cell Lines

The mechanism underlying its anticancer activity is believed to involve the inhibition of tubulin polymerization, similar to other known anticancer agents that target the microtubule network within cells .

Antimicrobial Activity

In addition to its anticancer properties, 4-Ethynyl-1-iodo-2-methoxy-benzene has been studied for its antimicrobial effects. Preliminary investigations suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes may contribute to its effectiveness.

The biological activity of 4-Ethynyl-1-iodo-2-methoxy-benzene is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Interaction : It can interact with cellular receptors, modulating signaling pathways that lead to apoptosis in cancer cells.

- Microtubule Disruption : Similar to other anticancer agents, it may disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Case Study 1: Anticancer Efficacy

A recent study explored the efficacy of 4-Ethynyl-1-iodo-2-methoxy-benzene in combination with established chemotherapeutics. The combination therapy showed enhanced cytotoxic effects compared to monotherapy, indicating a synergistic effect that warrants further investigation into combination strategies for cancer treatment .

Case Study 2: Antimicrobial Screening

Another study assessed the antimicrobial properties of the compound against a panel of bacterial strains. Results indicated significant inhibition zones in agar diffusion assays, suggesting potential applications in treating bacterial infections resistant to conventional antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.